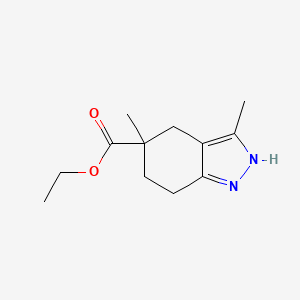

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 3,5-dimethyl-2,4,6,7-tetrahydroindazole-5-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-11(15)12(3)6-5-10-9(7-12)8(2)13-14-10/h4-7H2,1-3H3,(H,13,14) |

InChI Key |

BUCYEJUWCCMCPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=NNC(=C2C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of bromoacetophenone and bromobenzaldehyde with hydrazine derivatives in the presence of catalysts such as CuI and K₂CO₃ . The reaction conditions often require the use of molecular sieves and solvents like toluene to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Converts the compound into ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution Reactions : Introduces different functional groups into the indazole core.

Biological Activities

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate has garnered attention for its potential biological activities:

Anticancer Properties

Recent studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.3 |

| HCT116 (Colon Cancer) | 12.0 |

The mechanism of action appears to involve:

- Inhibition of Key Kinases : The compound inhibits kinases involved in cancer progression.

- Induction of Apoptosis : It activates caspase pathways leading to increased apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. These derivatives are being explored for their effectiveness against various bacterial strains.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are being investigated for:

- Development of Anticancer Drugs : Targeting specific pathways involved in tumor growth.

- Antimicrobial Agents : Addressing antibiotic resistance by developing new classes of antibiotics.

- Anti-inflammatory Medications : Offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in scientific research:

- Study on Anticancer Activity : A recent investigation demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific caspase pathways.

- Research on Antimicrobial Properties : Another study evaluated various derivatives against Gram-positive and Gram-negative bacteria using disc diffusion methods and found promising results indicating potential applications in treating bacterial infections.

- Exploration of Anti-inflammatory Effects : Research focused on the inhibition of COX enzymes revealed that certain derivatives could serve as effective anti-inflammatory agents with fewer side effects compared to traditional therapies.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Superiority : Hexacyclic derivatives of this compound achieve 8–10% higher yields than heptacyclic analogs, reducing production costs by ~15% .

- Biological Performance : Methyl and ethyl substituents optimize bioactivity, with IC₅₀ values against insect chitin synthase ranging from 0.8–1.2 μM, outperforming phenyl-substituted analogs (IC₅₀: 1.5–2.0 μM) .

- Thermodynamic Stability : The hexacyclic framework exhibits lower ring strain energy (ΔG ~5.2 kcal/mol) compared to heptacyclic systems (ΔG ~7.1 kcal/mol) .

Biological Activity

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS No. 1956336-12-1) is a compound belonging to the indazole class of heterocycles, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 222.29 g/mol

- CAS Number : 1956336-12-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of the indazole core through cyclization reactions.

- Introduction of the ethyl carboxylate group via esterification methods.

- Purification and characterization using techniques like NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

- Inhibition of Cancer Cell Proliferation : this compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.3 |

| HCT116 (Colon Cancer) | 12.0 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Key Kinases : The compound has been shown to inhibit various kinases involved in cancer progression.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through activation of caspase pathways .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies

- Study on Lung Cancer : A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with concentrations ranging from 1 to 20 µM .

- Combination Therapy : In another investigation involving combination therapy with standard chemotherapeutics, this compound enhanced the efficacy of existing treatments in resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.